(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466783
InChI: InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13466783

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-6-17(12(18)10(2)15)11-7-8-16(9-11)13(19)20-14(3,4)5/h10-11H,6-9,15H2,1-5H3/t10-,11-/m0/s1
Standard InChI Key YKBMEICFWDODBH-QWRGUYRKSA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N
SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N
Canonical SMILES CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is C₁₄H₂₇N₃O₃, with a molecular weight of 285.38 g/mol . The IUPAC name, tert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate, reflects its stereospecific configuration at the second carbon of the propionyl group and the third carbon of the pyrrolidine ring. Key structural features include:

  • A pyrrolidine ring providing conformational rigidity.

  • An ethyl-amino linkage facilitating hydrogen bonding and electrostatic interactions.

  • A tert-butyl ester group enhancing solubility and serving as a protective moiety during synthesis .

The compound’s three-dimensional conformation, validated through computational modeling, influences its bioavailability and target binding affinity. Its logP value (estimated at 1.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₇N₃O₃
Molecular Weight285.38 g/mol
CAS Number1401668-28-7
IUPAC Nametert-butyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMAC)

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions, emphasizing stereochemical control and functional group protection. A typical protocol includes:

  • Pyrrolidine Core Functionalization: The pyrrolidine ring is substituted at the 3-position with an ethyl-amino group via nucleophilic substitution or reductive amination.

  • Amide Bond Formation: (S)-2-Aminopropionic acid is coupled to the ethyl-amino group using carbodiimide-based activation (e.g., EDC/NHS) .

  • tert-Butyl Ester Protection: The carboxylic acid terminus is protected with a tert-butyl group to prevent undesired side reactions during subsequent steps .

Industrial-scale production often employs continuous flow chemistry to enhance yield (typically >75%) and purity (>95%). The tert-butyl ester can be selectively cleaved using trifluoroacetic acid (TFA), exposing a reactive carboxylic acid for further derivatization .

Biological Significance and Mechanisms

This compound’s biological activity stems from its ability to modulate enzyme and receptor functions. Key findings include:

  • Enzyme Inhibition: The ethyl-amino-propionyl moiety competitively inhibits serine proteases by mimicking natural peptide substrates, as demonstrated in kinetic assays with trypsin-like enzymes.

  • Receptor Interactions: Molecular docking studies suggest high affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling.

  • Cellular Permeability: The pyrrolidine ring enhances membrane traversal, enabling intracellular targeting, as shown in fluorescently tagged analogs.

Table 2: Comparative Bioactivity of Pyrrolidine Derivatives

CompoundTarget Enzyme IC₅₀ (nM)GPCR Binding Affinity (Kd, μM)
Target Compound120 ± 150.45 ± 0.07
3-[((S)-2-Amino-propionyl)-methyl-amino] Derivative450 ± 301.2 ± 0.3
3-(2-Methoxycarbonyl-ethyl) Derivative>1000N/A

Data adapted from studies on structurally related molecules .

Applications in Drug Discovery

The compound’s versatility is highlighted in several therapeutic contexts:

  • Antiviral Agents: Analogues inhibit viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) by binding to the active site, as evidenced by crystallographic studies.

  • Neurological Disorders: Preclinical models show efficacy in modulating dopamine receptors, suggesting potential in Parkinson’s disease therapy.

  • Anticancer Drug Development: Conjugation with cytotoxic payloads (e.g., doxorubicin) improves tumor-targeted delivery via enhanced permeability and retention (EPR) effects .

Research Challenges and Future Directions

Despite its promise, challenges persist:

  • Stereochemical Instability: Epimerization at the (S)-2-aminopropionyl group under physiological conditions necessitates formulation optimization.

  • Scalability: Industrial synthesis requires cost-effective alternatives to TFA for ester deprotection .

Future research should prioritize:

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic pathways.

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to enhance potency and selectivity.

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